

# A Comparative Analysis of Branaplam and Antisense Oligonucleotides for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nvp-qav-572 |           |
| Cat. No.:            | B3182608    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy, mechanisms of action, and experimental data related to two therapeutic strategies for Spinal Muscular Atrophy (SMA): branaplam and antisense oligonucleotides.

Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA lies in mutations or deletions of the Survival Motor Neuron 1 (SMN1) gene, which is responsible for producing the SMN protein crucial for motor neuron survival. A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates a truncated, unstable, and less functional protein. Both branaplam and antisense oligonucleotides (ASOs) aim to correct this splicing defect in SMN2 to increase the production of full-length, functional SMN protein.

#### Mechanism of Action: A Tale of Two Molecules

While both branaplam and the antisense oligonucleotide nusinersen target the same gene, their molecular approaches to modifying SMN2 splicing differ significantly.

Branaplam, a small molecule, functions as an oral SMN2 splicing modifier.[1][2] It was discovered through high-throughput screening and works by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2



pre-mRNA.[3][4][5][6] This stabilization enhances the recognition of exon 7 by the spliceosome, leading to its inclusion in the final mRNA transcript and subsequent production of full-length SMN protein.[3][4]

Antisense oligonucleotides, such as nusinersen, are synthetic short strands of nucleic acids designed to bind to a specific sequence on the SMN2 pre-mRNA.[7][8] Nusinersen specifically targets an intronic splicing silencer site (ISS-N1) located in intron 7.[9][10] By binding to this site, nusinersen blocks the access of splicing repressor proteins, thereby preventing the exclusion of exon 7 during the splicing process.[10][11] This results in a higher proportion of mature mRNA transcripts containing exon 7, leading to increased synthesis of functional SMN protein.[7][12]

### Clinical Efficacy: A Divergence in Developmental Paths

The clinical development of branaplam and antisense oligonucleotides for SMA has followed different trajectories. While ASOs like nusinersen have achieved regulatory approval and are established treatments, the development of branaplam for SMA was discontinued.

Branaplam (LMI070) showed initial promise in preclinical and early clinical studies. In a severe mouse model of SMA, oral administration of branaplam led to increased levels of full-length SMN protein, weight gain, and extended survival.[13][14] A Phase 1/2 clinical trial (NCT02268552) was initiated in infants with SMA Type 1.[15][16] Interim results from the first part of this trial indicated that once-weekly oral dosing was effective in maintaining drug presence and showed some improvements in motor function and daily activities in patients.[1] However, in July 2021, Novartis announced the discontinuation of branaplam's development for SMA, citing the rapidly advancing treatment landscape and the conclusion that it would no longer be a highly differentiated option for patients.[1] The decision was not based on safety or efficacy concerns from the SMA trial itself.[1] Later, development for Huntington's disease was also halted due to safety concerns.[17]

Antisense Oligonucleotides (Nusinersen) have a more established clinical profile. Nusinersen, marketed as Spinraza®, was the first FDA-approved therapy for SMA in December 2016.[12] Clinical trials have demonstrated its efficacy in improving motor function and survival in patients with various types of SMA.[7][18] For instance, pivotal trials like ENDEAR (for infantile-onset



SMA) and CHERISH (for later-onset SMA) showed statistically significant improvements in motor milestones in patients treated with nusinersen compared to placebo. It is administered via intrathecal injection directly into the cerebrospinal fluid.[12][19] Another ASO, salanersen, is currently in development with the potential for once-yearly dosing.

**Quantitative Data Summary** 

| Feature                    | Branaplam                                                                | Antisense<br>Oligonucleotides<br>(Nusinersen)                                              |
|----------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Drug Class                 | Small Molecule                                                           | Antisense Oligonucleotide                                                                  |
| Target                     | SMN2 pre-mRNA                                                            | SMN2 pre-mRNA                                                                              |
| Mechanism                  | Stabilizes U1 snRNP binding to the 5' splice site of exon 7[3] [4][5][6] | Binds to an intronic splicing silencer (ISS-N1) to prevent exon 7 exclusion[9][10]         |
| Administration             | Oral, once weekly (in clinical trials)[1]                                | Intrathecal injection[12][19]                                                              |
| Development Status for SMA | Discontinued[1]                                                          | Approved and in clinical use[12]                                                           |
| Key Clinical Trial (SMA)   | Phase 1/2 (NCT02268552)[15]                                              | Multiple Phase 3 trials (e.g., ENDEAR, CHERISH)[18]                                        |
| Reported Efficacy (SMA)    | Some improvements in motor function in an early phase trial[1]           | Significant improvements in motor function and survival across different SMA types[7] [18] |

# Experimental Protocols Branaplam: Phase 1/2 Clinical Trial (NCT02268552) Abridged Protocol

- Study Design: An open-label, multi-part, first-in-human, proof-of-concept study.[15]
- Participants: Infants with Type 1 SMA with two copies of the SMN2 gene.[15]



- Intervention: Oral administration of branaplam. Part 1 involved once-weekly dosing with dose escalation in subsequent cohorts to determine the maximum tolerated dose (MTD).[15]
- Primary Outcome Measures: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of branaplam after 13 weeks of treatment.[15]
- Efficacy Assessment: Secondary efficacy endpoints included assessments of motor function and respiratory status.[15]

## Antisense Oligonucleotides (Nusinersen): General Clinical Trial Design (Phase 3)

- Study Design: Typically randomized, double-blind, sham-procedure controlled trials.[18]
- Participants: Stratified by SMA type and age (e.g., infantile-onset or later-onset).
- Intervention: Intrathecal administration of nusinersen. Treatment usually involves a series of loading doses followed by maintenance doses.[12]
- Primary Outcome Measures: Assessment of motor milestone achievement using standardized scales such as the Hammersmith Infant Neurological Examination (HINE) or the Hammersmith Functional Motor Scale Expanded (HFMSE).[18]
- Secondary Outcome Measures: Event-free survival (time to death or permanent ventilation),
   changes in muscle function, and patient-reported outcomes.

## Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and comparative logic, the following diagrams are provided in the DOT language for use with Graphviz.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. smanewstoday.com [smanewstoday.com]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy -PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]



- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.sinapse.pt [old.sinapse.pt]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 10. biogenlinc.co.uk [biogenlinc.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Antisense Oligonucleotide Nusinersen for Treatment of Spinal Muscular Atrophy -PMC [pmc.ncbi.nlm.nih.gov]
- 13. smanewstoday.com [smanewstoday.com]
- 14. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. curesma.org [curesma.org]
- 17. Branaplam Wikipedia [en.wikipedia.org]
- 18. Nusinersen: A Novel Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antisense Therapy for SMA Learn about SMA [learnaboutsma.org]
- To cite this document: BenchChem. [A Comparative Analysis of Branaplam and Antisense Oligonucleotides for Spinal Muscular Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#efficacy-of-branaplam-versus-antisenseoligonucleotides-for-sma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com